l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1) l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1)
Brand Name: Vulcanchem
CAS No.: 1046805-08-6
VCID: VC12005508
InChI: InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7;3-2(4,5)1(6)7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15);(H,6,7)/t7-,8-;/m0./s1
SMILES: CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Molecular Formula: C12H19F3N2O5
Molecular Weight: 328.28 g/mol

l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1)

CAS No.: 1046805-08-6

Cat. No.: VC12005508

Molecular Formula: C12H19F3N2O5

Molecular Weight: 328.28 g/mol

* For research use only. Not for human or veterinary use.

l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1) - 1046805-08-6

Specification

CAS No. 1046805-08-6
Molecular Formula C12H19F3N2O5
Molecular Weight 328.28 g/mol
IUPAC Name (2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7;3-2(4,5)1(6)7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15);(H,6,7)/t7-,8-;/m0./s1
Standard InChI Key ILCXIWOSDBVMIF-WSZWBAFRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
SMILES CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound consists of the dipeptide Pro-Val, where proline (a cyclic secondary amine) is linked to valine (a branched-chain aliphatic amino acid) via an amide bond. TFA forms a salt with the dipeptide, stabilizing it for synthetic purposes. Key structural and physicochemical properties are summarized below:

PropertyValue
CAS Number1046805-08-6
Molecular FormulaC12H19F3N2O5\text{C}_{12}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{5}
Molecular Weight328.28 g/mol
IUPAC Name(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; 2,2,2-trifluoroacetic acid
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityStable under inert conditions; hygroscopic

The isomeric SMILES notation for the compound is CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O\text{CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O}, highlighting the stereochemistry of the proline and valine residues.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at 1650–1750 cm1^{-1} correspond to carbonyl stretching vibrations of the amide and TFA groups .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra show distinct signals for proline’s pyrrolidine ring (δ 3.5–4.5 ppm) and valine’s isopropyl group (δ 0.9–1.2 ppm) .

Synthesis and Purification

Dipeptide Synthesis

l-Prolyl-l-valine is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling:

  • Coupling Reaction: Boc-protected proline is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with valine methyl ester .

  • Deprotection: The Boc group is removed using TFA, yielding the free dipeptide .

  • Salt Formation: TFA is added to form the 1:1 salt, enhancing solubility for chromatographic purification .

Purification Techniques

  • Reverse-Phase HPLC: TFA (0.1% v/v) is used as an ion-pairing agent to improve peptide resolution .

  • Lyophilization: The compound is freeze-dried to obtain a stable powder.

Biological and Chemical Significance

Role in Peptide Conformation

Pro-Val’s rigid proline residue influences secondary structures like β-turns and helices. TFA treatment can alter conformational stability; for example, poly(l-valine) adopts α-helical structures in TFA but transitions to β-sheets in aqueous environments .

Theranostic Applications

TFA’s fluorine atoms enable 19F^{19}\text{F}-MRI imaging, allowing the compound to serve as a theranostic agent for tracking peptide distribution in vivo .

Applications in Research

Pharmaceutical Development

  • Prodrug Synthesis: Amino acid-TFA salts improve oral bioavailability. For instance, the l-valyl ester of acyclovir showed 63% urinary recovery in rats, outperforming the parent drug .

  • Antiviral Agents: TFA-containing peptides inhibit HCV replication by targeting NS5A proteins .

Industrial Use

  • Peptide Synthesis: TFA is indispensable for deprotecting Boc and tert-butyl groups during SPPS .

  • Chromatography: As a mobile-phase additive, TFA enhances peptide separation in HPLC .

OrganismEffectConcentration
Myriophyllum spp.Reduced chlorophyll-a at 10 mg/L10 mg/L
Rats (acute exposure)Nasal irritation at 300 mg/m3^3300 mg/m3^3
Mice (LC50_{50})13.5 mg/L (2-hour exposure)13.5 mg/L

Chronic exposure in rats caused liver enlargement at 5400 ppm TFA .

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